molecular formula C15H13FO3 B6398679 4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261903-20-1

4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6398679
CAS RN: 1261903-20-1
M. Wt: 260.26 g/mol
InChI Key: OBNKXHXXMQDTFD-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%, is a compound that has been used in chemical synthesis and scientific research for a number of years. It is a derivative of benzoic acid, a naturally occurring compound found in many plants and animals. This compound has been used in the synthesis of various pharmaceuticals and other compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%, has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as phospholipase A2 and lipoxygenase, and as an inhibitor of the synthesis of prostaglandins and leukotrienes. It has also been used in the study of its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%, is not fully understood. However, it is believed to act as an inhibitor of enzymes such as phospholipase A2 and lipoxygenase. This inhibition of these enzymes is thought to be responsible for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%, are not fully understood. However, it is believed to have anti-inflammatory, anti-allergic, and anti-cancer properties. It has also been shown to have some antioxidant activity.

Advantages and Limitations for Lab Experiments

The use of 4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%, in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for a long period of time without significant degradation. However, the compound is not water soluble and must be dissolved in an appropriate solvent before use.

Future Directions

The potential applications of 4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%, are vast and the compound is being studied for a variety of potential uses. Some potential future directions for research include the development of new pharmaceuticals, the study of its effects on cell signaling pathways, and the exploration of its potential as an anti-cancer agent. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of the compound’s mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid, 95%, is a relatively simple process. It involves the reaction of 5-fluoro-2-methoxyphenol and benzoic acid in the presence of an acid catalyst. The reaction is carried out at room temperature and requires a few hours to complete. The product is then purified by recrystallization and isolated as a white solid.

properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-11(16)8-13(9)10-4-6-12(15(17)18)14(7-10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNKXHXXMQDTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689340
Record name 5'-Fluoro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-20-1
Record name 5'-Fluoro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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